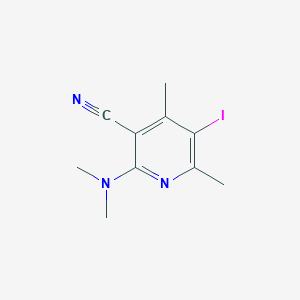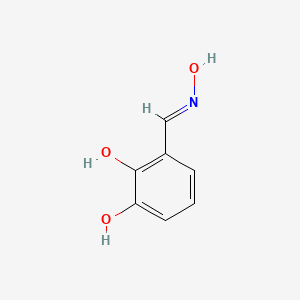![molecular formula C10H11Cl2N3O3 B1460685 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea CAS No. 338395-28-1](/img/structure/B1460685.png)
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Descripción general
Descripción
This compound, also known as 1-[(2,6-Dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea, has a molecular formula of C10H11Cl2N3O3 and a molecular weight of 292.12 . It is a chemical compound that falls under the category of urea derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique can be used to elucidate its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be estimated using various computational methods. For example, the HOMO–LUMO energy gap can be calculated using TD-DFT approach . The chemical reactivity parameters can also be studied .Aplicaciones Científicas De Investigación
Photodegradation and Hydrolysis of Substituted Ureas
Research on the photodegradation and hydrolysis of substituted urea herbicides, such as monolinuron and linuron, reveals their stability under various environmental conditions. These studies provide insight into how similar compounds might behave in natural waters, highlighting their persistence and the factors influencing their degradation rates. This knowledge is crucial for environmental monitoring and managing the impact of such chemicals on ecosystems (Gatidou & Iatrou, 2011).
Toxicity Assessments Using Bioassays
Assessments of the single and joint toxicity of substituted urea herbicides offer valuable data on their environmental and biological impacts. Studies using bioassays with organisms such as Lemna minor and Vibrio fischeri help determine the ecological risks posed by these chemicals, contributing to safer agricultural practices and chemical management strategies (Gatidou, Stasinakis, & Iatrou, 2015).
Advanced Analytical Methods for Environmental Monitoring
The development and validation of preconcentration and analytical methods for detecting urea derivatives and their metabolites in environmental samples address the need for sensitive and accurate monitoring techniques. Such methods are crucial for assessing the presence and impact of these chemicals in natural waters, thereby supporting environmental protection efforts (Boti, Sakkas, & Albanis, 2007).
Inhibition of Translation Initiation as Potential Anti-cancer Strategy
Research into the inhibition of translation initiation by N,N'-diarylureas highlights the potential therapeutic applications of such compounds in cancer treatment. These studies identify mechanisms by which certain urea derivatives can inhibit cancer cell proliferation, opening avenues for the development of novel anti-cancer agents (Denoyelle et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDHVNPUYEBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)


![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)
![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)

![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)


![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)
![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)
